4-(dimethylphosphoryl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylphosphoryl)pyrimidin-2-amine is a chemical compound with the molecular formula C6H10N3OP. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylphosphoryl)pyrimidin-2-amine typically involves the reaction of chlorodimethylphosphine oxide with 2-aminopyrimidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2-Aminopyrimidine+Chlorodimethylphosphine oxide→this compound
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is typically heated to a specific temperature to facilitate the reaction and then cooled to room temperature before isolating the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylphosphoryl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The amino group in the pyrimidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphoryl oxides, while reduction can produce phosphine derivatives[3][3].
Scientific Research Applications
4-(Dimethylphosphoryl)pyrimidin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(dimethylphosphoryl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby affecting cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A precursor in the synthesis of 4-(dimethylphosphoryl)pyrimidin-2-amine.
4,6-Dimethylpyrimidin-2-amine: Another pyrimidine derivative with different substituents.
4-(Dimethylphosphoryl)pyridine: A similar compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness
This compound is unique due to the presence of both the dimethylphosphoryl group and the pyrimidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
2639424-58-9 |
---|---|
Molecular Formula |
C6H10N3OP |
Molecular Weight |
171.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.